molecular formula C17H23NO4S B2635842 N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide CAS No. 1428364-62-8

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide

Cat. No.: B2635842
CAS No.: 1428364-62-8
M. Wt: 337.43
InChI Key: MOOCRDLJNCXYGX-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide is a versatile chemical compound with a unique structure that enables its application in various fields, including pharmaceuticals, materials science, and biotechnology. This compound is known for its potential in scientific research and industrial applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2-methoxyphenol, which is then reacted with but-2-yne-1-ol to form the intermediate. This intermediate undergoes further reactions with cyclohexanesulfonyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

    Addition: The alkyne group in the compound can participate in addition reactions with halogens or hydrogen halides, forming dihalo or halo derivatives.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclohexanesulfonamide can be compared with other similar compounds, such as:

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopropanesulfonamide: This compound has a similar structure but with a cyclopropane ring instead of a cyclohexane ring.

    N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)methanesulfonamide: This compound features a methanesulfonamide group instead of a cyclohexanesulfonamide group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-21-16-11-5-6-12-17(16)22-14-8-7-13-18-23(19,20)15-9-3-2-4-10-15/h5-6,11-12,15,18H,2-4,9-10,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOCRDLJNCXYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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